1,1-Cyclobutanedicarbonyl dichloride

Catalog No.
S13351805
CAS No.
51816-01-4
M.F
C6H6Cl2O2
M. Wt
181.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclobutanedicarbonyl dichloride

CAS Number

51816-01-4

Product Name

1,1-Cyclobutanedicarbonyl dichloride

IUPAC Name

cyclobutane-1,1-dicarbonyl chloride

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

InChI

InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2

InChI Key

LXLCHRQXLFIZNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)Cl)C(=O)Cl

1,1-Cyclobutanedicarbonyl dichloride, also known as cyclobutane-1,3-dicarbonyl dichloride, is an organochlorine compound characterized by its unique structure featuring two carbonyl groups and two chlorine substituents on a cyclobutane ring. Its molecular formula is C6H6Cl2O2C_6H_6Cl_2O_2, and it typically appears as a colorless liquid. This compound is notable for its reactivity due to the presence of both carbonyl and chloride functional groups, making it an important intermediate in various organic synthesis processes.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Condensation Reactions: The carbonyl groups can undergo condensation with various nucleophiles, forming larger cyclic or acyclic structures.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or methylene groups using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility as a reagent in synthetic organic chemistry.

The synthesis of 1,1-cyclobutanedicarbonyl dichloride can be achieved through several methods:

  • Direct Chlorination: Cyclobutane-1,3-dicarboxylic acid can be chlorinated using phosphorus pentachloride or thionyl chloride to yield the dichloride.
  • Carbonylation: Cyclobutene can react with carbon monoxide and chlorine under specific conditions to introduce the carbonyl groups and chlorines.
  • Rearrangement Reactions: Certain rearrangement reactions involving cyclobutane derivatives can lead to the formation of this compound.

These methods emphasize the compound's accessibility for research and industrial applications.

1,1-Cyclobutanedicarbonyl dichloride serves several purposes in chemical synthesis:

  • Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.
  • Reagent in Polymer Chemistry: The compound can be used to modify polymer backbones or as a comonomer in polymerization processes.
  • Potential Use in Agrochemicals: Similar compounds have been explored for their potential as herbicides or fungicides.

Its unique structural features make it valuable in various chemical contexts.

Several compounds share structural similarities with 1,1-cyclobutanedicarbonyl dichloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Cyclobutane-1,3-dicarboxylic acidC6H8O4Contains carboxylic acid groups instead of chlorides
2-Chloro-3-oxobutanoic acidC5H7ClO3Contains a keto group and a chloride
4-Chlorocyclohexanecarboxylic acidC7H11ClO2Features a cyclohexane ring instead of cyclobutane

The presence of both carbonyl and chloride functionalities in 1,1-cyclobutanedicarbonyl dichloride distinguishes it from these similar compounds, making it particularly reactive and versatile for synthetic applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

179.9744848 g/mol

Monoisotopic Mass

179.9744848 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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